molecular formula C9H9Cl2N3O B564486 Guanfacine-13C, 15N3 CAS No. 1189924-28-4

Guanfacine-13C, 15N3

Cat. No. B564486
CAS RN: 1189924-28-4
M. Wt: 250.063
InChI Key: INJOMKTZOLKMBF-DATIIYMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanfacine-13C, 15N3 is the 13C and 15N labeled version of Guanfacine . It is an orally active noradrenergic α2A agonist and has high selectivity for the α2A receptor subtype . It is used in pharmaceutical analytical testing .


Molecular Structure Analysis

The molecular formula of Guanfacine-13C, 15N3 is C8[13C]H9Cl2[15N]3O . It has a molecular weight of 250.07 g/mol .


Physical And Chemical Properties Analysis

Guanfacine-13C, 15N3 is a solid substance . Its solubility in methanol is slight when sonicated . It has a molecular weight of 250.07 g/mol .

Scientific Research Applications

Cardiovascular Research

Guanfacine-13C, 15N3 serves as an internal standard for the quantification of guanfacine, which is used in cardiovascular studies. Guanfacine is an α2-adrenergic receptor agonist known to lower blood pressure in hypertensive rats through its action on central nervous system adrenergic receptors .

Neuroscience: Learning and Memory

In neuroscience, particularly in the study of learning and memory, Guanfacine-13C, 15N3 can be utilized to track the distribution and quantification of guanfacine. Guanfacine has shown potential in improving spatial working memory deficits induced by hypobaric hypoxia in rats .

Pharmacokinetics

Guanfacine-13C, 15N3 is crucial for pharmacokinetic studies. It allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of guanfacine by providing a stable isotopically labeled standard that can be detected and quantified using mass spectrometry techniques .

Behavioral Neuroscience

This compound is also significant in behavioral neuroscience. It helps in the investigation of the effects of guanfacine on conditions such as Tourette’s syndrome and attention deficit hyperactivity disorder (ADHD), where guanfacine is used for its sedative and hypotensive effects .

Molecular Biology

In molecular biology, Guanfacine-13C, 15N3 can be used to study the binding affinity and efficacy of guanfacine at various adrenergic receptors. It provides a way to measure the interaction between guanfacine and its target receptors with high precision .

Analytical Chemistry

Lastly, in analytical chemistry, Guanfacine-13C, 15N3 is essential for developing and validating analytical methods for guanfacine detection. It ensures the accuracy and reliability of the analytical results, which is fundamental for further pharmaceutical research .

Future Directions

As an internal standard for the quantification of Guanfacine, Guanfacine-13C, 15N3 is likely to continue to be used in pharmaceutical analytical testing . Its future use may depend on the ongoing need for these tests and the development of new analytical methods.

properties

IUPAC Name

N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOMKTZOLKMBF-DATIIYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675628
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189924-28-4
Record name N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary application of Guanfacine-13C, 15N3 in the presented research?

A1: Guanfacine-13C, 15N3 serves as an internal standard (IS) in a newly developed high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for quantifying Guanfacine in human plasma []. This method is crucial for bioequivalence and pharmacokinetic studies of Guanfacine.

Q2: Why is Guanfacine-13C, 15N3 chosen as the internal standard instead of other compounds?

A2: The article highlights that using Guanfacine-13C, 15N3 as the IS eliminates the issue of ion suppression in the plasma matrix, a common challenge in mass spectrometry analysis []. This stable isotope-labeled version of Guanfacine allows for accurate and reliable quantification of the drug in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.